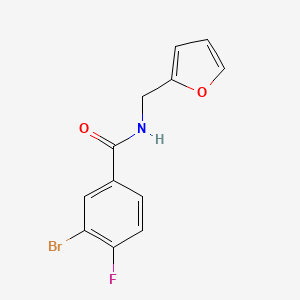

3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide

Description

BenchChem offers high-quality 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO2/c13-10-6-8(3-4-11(10)14)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVJQDNAGLFARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674612 | |

| Record name | 3-Bromo-4-fluoro-N-[(furan-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-07-8 | |

| Record name | 3-Bromo-4-fluoro-N-[(furan-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide (CAS 1065074-07-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide, a halogenated benzamide derivative incorporating a furan moiety. While specific research applications and biological activities for this particular compound are not extensively documented in publicly available literature, this guide synthesizes foundational chemical data, proposes a detailed synthetic route based on established organic chemistry principles, and explores potential areas of pharmacological interest based on its structural components. This document is intended to serve as a foundational resource for researchers interested in the evaluation and potential application of this and structurally related molecules in drug discovery and development.

Introduction

3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide (CAS 1065074-07-8) is a synthetic organic compound characterized by a central benzamide core. This core is substituted with a bromine atom and a fluorine atom on the phenyl ring, and a furfuryl group attached to the amide nitrogen. The presence of halogens, particularly fluorine, can significantly influence a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability. The furan ring is a common heterocycle in medicinal chemistry, known to be a versatile scaffold present in numerous biologically active compounds.[1] The combination of these structural features suggests that 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide may possess interesting pharmacological properties worthy of investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide is presented in the table below.

| Property | Value | Source |

| CAS Number | 1065074-07-8 | [2] |

| Molecular Formula | C₁₂H₉BrFNO₂ | |

| Molecular Weight | 298.11 g/mol | |

| IUPAC Name | 3-bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide | [3] |

| Appearance | (Predicted) White to off-white solid | N/A |

| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF, and alcohols | N/A |

Synthesis and Purification

Proposed Synthetic Pathway

The proposed two-step synthesis is outlined below:

Step 1: Synthesis of 3-Bromo-4-fluorobenzoyl chloride

3-bromo-4-fluorobenzoic acid is converted to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which can be easily removed.

Step 2: Amide Formation

The resulting 3-bromo-4-fluorobenzoyl chloride is then reacted with furfurylamine in the presence of a base to yield the final product, 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide. The base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid generated during the reaction.

Caption: Proposed two-step synthesis of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-4-fluorobenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-4-fluorobenzoic acid (1.0 eq).

-

Add thionyl chloride (2.0-3.0 eq) in excess, and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-bromo-4-fluorobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide

-

Dissolve furfurylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of the crude 3-bromo-4-fluorobenzoyl chloride (1.0 eq) in the same anhydrous solvent to the stirred amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide.

Potential Applications and Mechanism of Action

While no specific biological activities have been reported for 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide, its structural motifs are present in a variety of pharmacologically active compounds. This allows for the inference of potential therapeutic applications and mechanisms of action.

Inferred Areas of Pharmacological Interest

-

Antimicrobial Activity: Benzamide derivatives are known to possess a broad spectrum of antimicrobial activities.[4] The furan moiety is also a key component of many antibacterial and antifungal agents.[1] Therefore, this compound could be a candidate for screening against various bacterial and fungal strains.

-

Anticancer Activity: Many substituted benzamides have been investigated for their anticancer properties.[5] The mechanism often involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation.

-

Anti-inflammatory and Analgesic Activity: Certain benzamide analogues have demonstrated anti-inflammatory and analgesic effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[5]

-

Anticonvulsant Activity: The benzamide scaffold is present in some anticonvulsant drugs.[5]

Hypothetical Mechanism of Action

Given the prevalence of benzamides as enzyme inhibitors, a plausible, yet hypothetical, mechanism of action for 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide could involve the inhibition of a key cellular enzyme. For instance, it could potentially target enzymes involved in signal transduction pathways that are often dysregulated in diseases like cancer.

Caption: Hypothetical mechanism of action targeting a signal transduction pathway.

Experimental Workflow for Biological Screening

A general workflow for the initial biological screening of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide is depicted below. This workflow is designed to assess its potential cytotoxic and antimicrobial activities.

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide | 1065074-07-8 [chemicalbook.com]

- 3. 3-Bromo-4-fluorobenzoyl chloride | C7H3BrClFO | CID 69598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide, a compound of interest in medicinal chemistry. The benzamide scaffold is a privileged structure in drug discovery, and a thorough understanding of the physicochemical properties of its derivatives is a critical determinant of their therapeutic potential, influencing their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[1] This document outlines the foundational chemical and physical data for the title compound and presents a series of detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. The causality behind experimental choices is explained to provide a deeper understanding of the data generation process. This guide is intended to be a self-validating system, equipping researchers with the necessary methodologies to generate a robust and reliable data package for this promising molecule.

Introduction: The Significance of Physicochemical Profiling

The journey of a novel chemical entity from discovery to a viable drug candidate is underpinned by a meticulous evaluation of its physicochemical properties. These properties govern how a molecule interacts with biological systems and are pivotal in predicting its pharmacokinetic and pharmacodynamic behavior.[2] For a substituted benzamide such as 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide, understanding properties like solubility, lipophilicity (logP), and ionization constant (pKa) is not merely an academic exercise but a crucial step in rational drug design. This guide provides the tools to build a comprehensive physicochemical profile, enabling informed decisions in lead optimization and preclinical development.

Foundational Properties of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide

A summary of the currently available identifying and computed data for the title compound is presented below. It is imperative that experimental verification is performed to confirm these values.

| Property | Value | Source |

| CAS Number | 1065074-07-8 | [3][4] |

| Molecular Formula | C₁₂H₉BrFNO₂ | [3][4] |

| Molecular Weight | 298.11 g/mol | [3][4] |

| Predicted pKa | 12.94 ± 0.46 | Chemical Prediction |

| Purity (Typical) | >97% | [4] |

Structural Elucidation and Verification

Confirming the chemical identity of a synthesized compound is the foundational step in its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule.[5] Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.[5]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Acquisition:

-

Use a high-resolution NMR spectrometer (400 MHz or higher is recommended).

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key signals to identify include the amide proton (-NH-), the aromatic protons on the benzamide and furan rings, and the methylene protons (-CH₂-).

-

Acquire a proton-decoupled ¹³C NMR spectrum. The carbonyl carbon of the amide is a particularly characteristic signal.[5]

-

-

Data Interpretation:

-

¹H NMR: Analyze the chemical shifts (δ), integration values, and coupling patterns (multiplicity) to assign each proton to its position in the molecule.

-

¹³C NMR: Assign each unique carbon signal based on its chemical shift.

-

For complex spectra, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed to definitively establish atomic connectivity.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.[6]

-

Sample Preparation:

-

Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Instrumentation and Acquisition:

-

Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

-

Data Interpretation:

-

The exact mass of the [M+H]⁺ ion should be within 5 ppm of the calculated theoretical mass for C₁₂H₁₀BrFNO₂⁺.

-

The isotopic pattern of the molecular ion should show the characteristic 1:1 ratio for the presence of a single bromine atom (⁷⁹Br and ⁸¹Br).[6]

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

The purity of a compound is a critical parameter that can significantly impact the interpretation of biological data. HPLC is the gold standard for purity determination in the pharmaceutical industry.[7]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

-

Instrumentation and Materials:

-

A gradient-capable HPLC system with a UV detector.

-

A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

HPLC-grade acetonitrile and water.

-

A suitable buffer, such as phosphate buffer, to control the pH of the mobile phase.

-

-

Method Development and Execution:

-

Mobile Phase Preparation: Prepare a mobile phase system consisting of an aqueous buffer (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B).

-

Sample Preparation: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions: Develop a gradient elution method to ensure the separation of the main compound from any potential impurities. A typical gradient might run from 10% B to 90% B over 20-30 minutes. The flow rate is commonly set at 1.0 mL/min, and the column temperature is maintained at 25-30 °C.

-

Detection: Monitor the elution profile at a wavelength where the compound has significant UV absorbance, which can be determined using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Caption: Overview of Physicochemical Characterization Workflow.

Conclusion

The comprehensive physicochemical characterization of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide is a critical step in its evaluation as a potential therapeutic agent. By systematically applying the detailed experimental protocols outlined in this guide for structural elucidation, purity assessment, and the determination of key drug-like properties, researchers can build a robust data package for this new chemical entity. This not only confirms the successful synthesis and purity of the target molecule but also provides crucial insights to guide lead optimization, formulation development, and further preclinical evaluation.

References

- BenchChem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. BenchChem.

- BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylamino)Benzamide. BenchChem.

- American Chemical Society. (n.d.). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry.

- BenchChem. (2025). Application Note: HPLC Purity Analysis of N-(3-acetamidophenyl)-2-chlorobenzamide. BenchChem.

- ResearchGate. (n.d.). b. Mass spectrum of benzamide (Scheme 2, 2b).

- BenchChem. (2025). Application Note: NMR Spectroscopic Characterization of 2-amino-N-(3-hydroxypropyl)benzamide. BenchChem.

- BenchChem. (2025).

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum[1].

- National Institute of Standards and Technology. (n.d.). Benzamide. NIST WebBook.

- MDPI. (n.d.). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.

- Cheméo. (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties.

- ChemicalBook. (n.d.). Benzamide(55-21-0) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide | 1065074-07-8.

- Supporting Information. (n.d.).

- BenchChem. (n.d.). 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide | 1065074-07-8.

- Supporting Information. (n.d.).

- Sigma-Aldrich. (n.d.). N-(Furan-2-ylmethyl) 3-bromo-4-fluoro-benzamide.

- CymitQuimica. (n.d.). 3-Bromo-N-(furan-2-ylmethyl)benzamide.

- ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.

- National Institutes of Health. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC.

- BLDpharm. (n.d.). 1065074-07-8|3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide.

- Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2).

- Chemspace. (n.d.). 3-bromo-2-fluoro-N-[(furan-2-yl)methyl]-N-methylbenzamide.

- TCI Chemicals. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3.

- PubMed. (n.d.).

- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.

- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

- Sigma-Aldrich. (n.d.). n-(4-bromo-3-methyl-phenyl)-2-fluoro-benzamide.

- BLDpharm. (n.d.). 1072944-32-1|4-Bromo-N-(furan-2-ylmethyl)-3-methylbenzamide.

- Echemi. (n.d.). 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)

- BLDpharm. (n.d.). 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. N-(Furan-2-ylmethyl) 3-bromo-4-fluoro-benzamide | 1065074-07-8 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide structure elucidation

An In-depth Technical Guide on the Structure Elucidation of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide (CAS No. 1065074-07-8).[1][2][3][4] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It details the strategic rationale behind employing a suite of orthogonal analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Each step is presented as part of a self-validating workflow, ensuring the highest degree of confidence in the final structural assignment. We emphasize the causality behind experimental choices, providing insights grounded in established spectroscopic principles and field-proven experience.

Introduction: The Imperative for Unambiguous Identification

In the fields of medicinal chemistry and materials science, the precise molecular structure of a compound is its defining characteristic, dictating its function, reactivity, and safety profile. 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide, with its halogenated benzamide core and furan moiety, represents a class of compounds with significant potential in chemical synthesis.[5][6] Its molecular formula is C₁₂H₉BrFNO₂.[4] The absolute confirmation of its covalent architecture is not merely an academic exercise; it is a foundational requirement for patentability, regulatory submission, and reproducible scientific research.

This guide presents a logical, multi-technique workflow designed to systematically deconstruct and then reassemble the molecule's structure from first principles.

The Elucidation Workflow: A Strategy of Orthogonal Analysis

A robust structural elucidation is not achieved by a single experiment but by the convergence of evidence from multiple, independent (orthogonal) analytical techniques. Each method provides a unique piece of the puzzle, and their collective agreement forms a self-validating system that minimizes ambiguity. Our strategy proceeds from a broad overview of the molecule to its fine-grained atomic connectivity.

Caption: A logical workflow for unambiguous structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

Expertise & Causality: We begin with HRMS to establish the most fundamental property: the exact molecular formula. This is a critical first step as it provides the atomic 'parts list' that all subsequent spectroscopic data must account for. Electrospray Ionization (ESI) is chosen as a soft ionization technique to minimize initial fragmentation and maximize the abundance of the protonated molecular ion, [M+H]⁺.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Positive ion mode is selected to favor the formation of the [M+H]⁺ adduct.

-

Mass Analyzer: A Time-of-Flight (TOF) analyzer is used for its high resolution and mass accuracy.

-

Data Acquisition: Acquire data over a mass range of m/z 100-500.

Expected Data & Interpretation

The molecular weight of C₁₂H₉BrFNO₂ is 298.11 g/mol . Due to the presence of bromine, which has two stable isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), we expect to see a characteristic doublet for the molecular ion peak.

Table 1: Predicted HRMS Data for C₁₂H₉BrFNO₂

| Ion Species | Calculated m/z (Monoisotopic) | Expected Observation |

|---|---|---|

| [M+H]⁺ with ⁷⁹Br | 297.9873 | A peak at this m/z |

| [M+H]⁺ with ⁸¹Br | 299.9852 | A peak of nearly equal intensity, +2 m/z units |

Fragmentation Analysis: In tandem MS (MS/MS) experiments, the most common fragmentation pathway for benzamides involves the cleavage of the amide (N-CO) bond.[7][8] This would result in the formation of a stable 3-bromo-4-fluorobenzoyl acylium cation.

-

Key Fragment: The 3-bromo-4-fluorobenzoyl cation (C₇H₃BrFO⁺) would produce an isotopic doublet at m/z 204.9376 (⁷⁹Br) and 206.9356 (⁸¹Br). The observation of this fragment strongly supports the presence of the substituted benzoyl moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: With the molecular formula confirmed, FTIR is used to rapidly identify the key functional groups. This technique provides direct evidence for the presence of the amide linkage and aromatic rings, corroborating the fragments suggested by MS. An Attenuated Total Reflectance (ATR) accessory is ideal for rapid, solvent-free analysis of the solid sample.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

Expected Data & Interpretation

The IR spectrum provides a "fingerprint" of the molecule's vibrational modes. For a secondary amide, several characteristic bands are expected.[9][10][11][12]

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

|---|---|---|

| ~3300 | N-H Stretch | Indicates a secondary amide (R-CO-NH-R').[11][12] |

| ~3100-3000 | Aromatic C-H Stretch | Confirms the presence of aromatic rings. |

| ~1650-1680 | C=O Stretch (Amide I Band) | Strong, sharp peak characteristic of the amide carbonyl group.[11] |

| ~1510-1550 | N-H Bend (Amide II Band) | Strong peak resulting from N-H bending and C-N stretching.[11][13] |

| ~1250 | C-N Stretch | Supports the amide structure. |

| ~1000-1200 | C-O-C Stretch | Suggests the furan ether linkage. |

| ~1050 | C-F Stretch | Indicates the carbon-fluorine bond. |

| ~600-800 | C-Br Stretch | Suggests the carbon-bromine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

Expertise & Causality: NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of each atom in the carbon-hydrogen framework.[6][14] A full suite of 1D and 2D experiments is required for an unambiguous assignment.

Experimental Protocol: Multi-dimensional NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

1D Spectra: Acquire high-resolution ¹H and ¹³C{¹H} spectra. A DEPT-135 experiment is run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D Spectra:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks within the same spin system (i.e., protons on the benzamide ring and protons on the furan ring).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond, ²JCH and ³JCH) correlations between protons and carbons. This is the key experiment for connecting the molecular fragments.

-

Expected Data & Interpretation

A. ¹H NMR Spectrum (Predicted) The structure contains 9 unique protons.

-

Amide Proton (1H): A broad singlet or triplet (due to coupling with the CH₂ protons) around δ 8.0-8.5 ppm. Its chemical shift can be solvent-dependent.

-

Benzamide Ring Protons (3H): These will be in the aromatic region (δ 7.0-8.5 ppm).[15][16] Due to the Br and F substituents, they will form a complex splitting pattern (AMX system). The proton ortho to the bromine will likely be the most downfield.

-

Furan Ring Protons (3H): Furan protons have characteristic chemical shifts.[17][18][19][20][21] The proton adjacent to the oxygen (H5) is typically the most downfield (~δ 7.4 ppm), followed by the proton next to the CH₂ group (H3, ~δ 6.4 ppm) and the remaining proton (H4, ~δ 6.3 ppm), exhibiting characteristic furan coupling constants.

-

Methylene Protons (-CH₂-) (2H): These protons are adjacent to the amide nitrogen and the furan ring. They will likely appear as a doublet around δ 4.5-4.7 ppm, coupled to the amide N-H proton.

B. ¹³C NMR & DEPT-135 Spectra (Predicted) The structure has 12 carbons.

-

Carbonyl Carbon (1C): Quaternary (absent in DEPT-135), expected around δ 165-170 ppm.

-

Aromatic & Furan Carbons (9C): In the region δ 100-160 ppm. The carbons bonded to fluorine and bromine will show characteristic large C-F and smaller C-Br coupling constants and shifts. The furan carbons have predictable shifts (C2/C5 ~δ 140-150, C3/C4 ~δ 110-120).[17]

-

Methylene Carbon (1C): A negative peak in DEPT-135, expected around δ 35-45 ppm.[22]

C. 2D NMR Correlation - Assembling the Puzzle The HMBC experiment is critical for connecting the three main fragments: (1) the 3-bromo-4-fluorobenzoyl group, (2) the amide linker, and (3) the furan-2-ylmethyl group.

Caption: HMBC correlations are essential for linking molecular fragments.

-

Correlation 1 (Critical): A correlation from the methylene protons (-CH₂-) to the amide carbonyl carbon (C=O) confirms the N-CH₂-C=O linkage.

-

Correlation 2 (Critical): A correlation from the methylene protons (-CH₂-) to carbon 2 of the furan ring confirms the attachment point of the side chain.

-

Correlation 3: Correlations from the amide proton (N-H) to the methylene carbon and the benzoyl ring's ipso-carbon (the one attached to the carbonyl) further solidify the amide bond connectivity.

Table 3: Summary of Predicted NMR Data

| Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (HMBC) |

|---|---|---|---|

| Amide N-H | ~8.2 (br s or t) | N/A | To C=O, Benzoyl C1, -CH₂- |

| Benzamide Ar-H | 7.5 - 8.1 (m, 3H) | 120 - 140 | To C=O and other aromatic carbons |

| Furan H5 | ~7.4 (dd) | ~143 | To Furan C3, C4 |

| Furan H3 | ~6.4 (dd) | ~111 | To Furan C2, C5, -CH₂- |

| Furan H4 | ~6.3 (dd) | ~108 | To Furan C2, C5 |

| Methylene -CH₂- | ~4.6 (d) | ~38 | To C=O, Furan C2, Furan C3 |

| Carbonyl C=O | N/A | ~166 | From N-H, -CH₂-, Benzamide Ar-H |

Conclusion: The Convergent Validation of a Molecular Structure

The structural elucidation of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide is achieved through the systematic and logical application of orthogonal analytical techniques.

-

HRMS unequivocally establishes the molecular formula as C₁₂H₉BrFNO₂ and reveals the presence of a bromine atom.

-

FTIR provides direct evidence for the key functional groups: a secondary amide, aromatic rings, and a furan moiety.

-

A comprehensive suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) serves to construct the complete covalent framework atom-by-atom. The HMBC experiment is paramount, providing the unambiguous correlations that link the 3-bromo-4-fluorobenzoyl unit to the furan-2-ylmethyl amine via an amide bond.

The convergence of data from these three independent methods provides a self-validating and irrefutable confirmation of the proposed structure, meeting the highest standards of scientific integrity required in modern chemical research and development.

References

-

Journal of the American Society for Mass Spectrometry. (n.d.). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. ACS Publications. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A Study of the Infrared Spectrum of the Amide Group. Retrieved from [Link]

-

PubMed. (2009). Proton NMR studies of dihalogenated phenyl benzamides: two-dimensional higher quantum methodologies. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

PubMed. (2018). Structural elucidation of a series of benzamide derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Infrared spectroscopic studies of amides and anilides. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

ResearchGate. (2024). Benzamide-simplified mass spectrum. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Proton NMR signals and rings. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

-

ResearchGate. (2017). Structural elucidation of a series of benzamide derivatives. Retrieved from [Link]

-

ResearchGate. (2009). Proton NMR studies of dihalogenated phenyl benzamides: Two-dimensional higher quantum methodologies. Retrieved from [Link]

-

National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide suppliers and producers. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. 1065074-07-8|3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide|BLD Pharm [bldpharm.com]

- 2. 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide | 1065074-07-8 [chemicalbook.com]

- 3. 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ias.ac.in [ias.ac.in]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Structural elucidation of a series of benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Proton NMR studies of dihalogenated phenyl benzamides: two-dimensional higher quantum methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. modgraph.co.uk [modgraph.co.uk]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. Furan(110-00-9) 1H NMR [m.chemicalbook.com]

- 22. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide

This guide provides a comprehensive and technically detailed methodology for the synthesis of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 3-bromo-4-fluorobenzoic acid, followed by its coupling with furan-2-ylmethanamine.

The presented route is designed for clarity, efficiency, and reproducibility. The rationale behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy. This document is intended for an audience of trained chemists, including researchers, scientists, and professionals in the field of drug development.

Overall Synthetic Scheme

The synthesis of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide is achieved through a two-step reaction sequence. The first step involves the preparation of 3-bromo-4-fluorobenzoic acid from fluorobenzene. The second step is an amide coupling reaction between the synthesized benzoic acid derivative and furan-2-ylmethanamine.

Caption: Conversion of carboxylic acid to acyl chloride.

Step 2.2: Amide Formation

The synthesized 3-bromo-4-fluorobenzoyl chloride is then reacted with furan-2-ylmethanamine in the presence of a base, such as pyridine, to yield the final product.

-

Reaction: 3-Bromo-4-fluorobenzoyl Chloride + Furan-2-ylmethanamine → 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide

-

Reagents: 3-Bromo-4-fluorobenzoyl Chloride, Furan-2-ylmethanamine, Pyridine

-

Rationale: The highly electrophilic acyl chloride readily reacts with the nucleophilic amine. Pyridine acts as a base to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocol for Amide Coupling

-

Acyl Chloride Synthesis: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-bromo-4-fluorobenzoic acid (1 equivalent).

-

Add thionyl chloride (2-3 equivalents) and a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 80 °C) for 2-3 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

Amide Formation: Dissolve the crude 3-bromo-4-fluorobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution in an ice bath.

-

In a separate flask, dissolve furan-2-ylmethanamine (1.1 equivalents) and pyridine (1.2 equivalents) in the same anhydrous solvent.

-

Add the amine solution dropwise to the acyl chloride solution with stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up and Purification: Quench the reaction with water.

-

Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide.

| Reagent/Product | Molar Mass ( g/mol ) | Equivalents |

| 3-Bromo-4-fluorobenzoic Acid | 219.01 | 1.0 |

| Thionyl Chloride | 118.97 | 2-3 |

| Furan-2-ylmethanamine | 97.10 | 1.1 |

| Pyridine | 79.10 | 1.2 |

| 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide | 298.11 | - |

Alternative Amide Coupling Methods

While the acyl chloride method is robust, direct amide coupling using coupling reagents offers a milder alternative, avoiding the need for thionyl chloride. [1][2]Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) can be employed. [1]

Caption: Direct amide coupling using EDC/HOBt.

Conclusion

This guide outlines a reliable and well-documented synthetic route for the preparation of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this compound for further investigation in their respective fields. The choice between the acyl chloride method and direct coupling will depend on the specific laboratory conditions and substrate compatibility.

References

-

Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. [Link]

-

A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

-

A green chemistry perspective on catalytic amide bond formation. ResearchGate. [Link]

-

Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications (RSC Publishing). [Link]

- METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.

-

What reagent is used to convert a carboxylic acid into the corresponding chloride?. Atlas. [Link]

-

converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

-

Carboxylic Acid to Acyl Chloride Mechanism. YouTube. [Link]

-

preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

- US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

-

Video: Carboxylic Acids to Acid Chlorides. JoVE. [Link]

Sources

A Technical Guide to the Spectral Analysis of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a halogenated benzoyl moiety linked to a furan-containing side chain, suggests a range of possible biological activities and chemical properties.[1][2][3] A thorough characterization of this molecule is essential for its identification, purity assessment, and the elucidation of its structure-activity relationships. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral data for 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide, along with protocols for data acquisition and interpretation.

Molecular Structure and Functional Groups

The molecular structure of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide is presented below. The key functional groups that will be identified by spectroscopic methods are the substituted benzene ring, the amide linkage, and the furan ring.

Caption: Molecular structure of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide is expected to show distinct signals for the aromatic, furan, methylene, and amide protons. The predicted chemical shifts (in ppm, relative to TMS) in a common deuterated solvent like CDCl₃ are as follows:

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Amide NH | ~8.0 - 8.5 | Broad singlet | 1H |

| Benzene H-2 | ~7.9 - 8.1 | Doublet | 1H |

| Benzene H-6 | ~7.6 - 7.8 | Doublet of doublets | 1H |

| Benzene H-5 | ~7.1 - 7.3 | Triplet | 1H |

| Furan H-5 | ~7.3 - 7.4 | Doublet | 1H |

| Furan H-3 | ~6.3 - 6.4 | Doublet | 1H |

| Furan H-4 | ~6.2 - 6.3 | Doublet of doublets | 1H |

| Methylene CH₂ | ~4.6 | Doublet | 2H |

Causality behind Predictions:

-

Aromatic Protons: The electron-withdrawing effects of the bromine, fluorine, and amide groups will deshield the aromatic protons, causing them to appear at lower field. The coupling patterns arise from spin-spin interactions with neighboring protons.

-

Furan Protons: The protons on the furan ring will have characteristic chemical shifts due to the heteroatom and the ring current.

-

Methylene Protons: The CH₂ group is adjacent to the electron-withdrawing amide nitrogen and the furan ring, leading to a downfield shift. It is expected to be a doublet due to coupling with the amide proton.

-

Amide Proton: The amide proton is typically broad due to quadrupole broadening from the nitrogen atom and will appear at a significant downfield shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | ~165 - 170 |

| Benzene C-1 | ~135 - 140 |

| Benzene C-3 (C-Br) | ~118 - 122 |

| Benzene C-4 (C-F) | ~158 - 162 (doublet due to C-F coupling) |

| Benzene C-2, C-5, C-6 | ~125 - 135 |

| Furan C-2, C-5 | ~140 - 155 |

| Furan C-3, C-4 | ~105 - 115 |

| Methylene CH₂ | ~38 - 42 |

Causality behind Predictions:

-

Carbonyl Carbon: The amide carbonyl carbon is highly deshielded and appears at a characteristic downfield position.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). The carbon attached to the bromine will be shifted upfield compared to an unsubstituted carbon.

-

Furan Carbons: The carbons of the furan ring have distinct chemical shifts, with those adjacent to the oxygen appearing at a lower field.

-

Methylene Carbon: The methylene carbon is in a typical range for a carbon atom situated between a nitrogen and an aromatic system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H (Amide) | 3300 - 3500 | Stretching |

| C-H (Aromatic/Furan) | 3000 - 3100 | Stretching |

| C=O (Amide) | 1630 - 1680 | Stretching (Amide I band) |

| C=C (Aromatic/Furan) | 1450 - 1600 | Stretching |

| N-H (Amide) | 1510 - 1570 | Bending (Amide II band) |

| C-N (Amide) | 1200 - 1350 | Stretching |

| C-F (Aryl) | 1100 - 1250 | Stretching |

| C-Br (Aryl) | 500 - 600 | Stretching |

Causality behind Predictions: The predicted absorption bands are based on well-established correlation tables for the vibrational frequencies of the functional groups present in 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide. The exact positions of the peaks can be influenced by the electronic environment of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: The molecular weight of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide is 298.11 g/mol .[4] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the mass spectrum is expected to show two molecular ion peaks of nearly equal intensity at m/z 298 and 300.

-

Major Fragmentation Pathways:

-

Loss of the furfuryl group ([M - C₅H₅O]⁺)

-

Loss of the bromofluorobenzoyl group ([M - C₇H₃BrFO]⁺)

-

Cleavage of the amide bond leading to the formation of the bromofluorobenzoyl cation ([C₇H₃BrFO]⁺) and the furfurylmethylaminium ion ([C₅H₆NO]⁺).

-

Experimental Protocols

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good spectral resolution.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-16 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: Perform a background scan before scanning the sample. The instrument software will automatically generate the transmittance or absorbance spectrum.

MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrument: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Parameters:

-

Ionization mode: Positive ion mode is likely to be effective.

-

Mass range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).

-

Fragmentation can be induced in the source or by tandem MS (MS/MS) experiments to aid in structural elucidation.

-

-

Data Processing: The software will display the mass spectrum, from which the molecular ion and fragment ion masses can be determined.

Caption: Workflow for the spectral analysis of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide. By understanding the predicted spectral features and following the outlined experimental protocols, researchers can confidently identify and characterize this compound. The provided analysis serves as a valuable resource for anyone working with this molecule or similar chemical structures in the fields of drug discovery and materials science.

References

-

King-Pharm. 1065074-07-8 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

Sources

- 1. 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide | 1065074-07-8 [chemicalbook.com]

- 2. 1065074-07-8 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide [chemsigma.com]

- 3. 1065074-07-8|3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide|BLD Pharm [bldpharm.com]

- 4. 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide | 1065074-07-8 [amp.chemicalbook.com]

solubility of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide in different solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide

Foreword: Navigating the Physicochemical Landscape of Novel Benzamides

In the realm of contemporary drug discovery and fine chemical synthesis, the benzamide scaffold remains a cornerstone of molecular design. Its derivatives are ubiquitous, demonstrating a vast spectrum of biological activities. The compound at the heart of this guide, 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide, is a molecule of significant interest, possessing structural motifs that suggest potential applications in medicinal chemistry and materials science.[1] However, to unlock its full potential, a thorough understanding of its fundamental physicochemical properties is not just advantageous—it is imperative. Solubility, in particular, governs everything from reaction kinetics in a synthesis flask to bioavailability in a physiological system.

This document serves as a comprehensive technical guide to the solubility of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide. In the absence of extensive published empirical data for this specific molecule, we will adopt a first-principles approach. By dissecting its molecular architecture and drawing upon established principles of physical organic chemistry, we will construct a robust, predictive solubility profile. Furthermore, we will provide a detailed, field-proven experimental protocol for the empirical determination of its solubility, empowering researchers to validate these predictions and generate the precise data required for their applications.

Molecular Architecture and Its Implications for Solubility

The solubility of a compound is a direct consequence of the interplay between its own intermolecular forces and those of the solvent. The principle of "like dissolves like" is our guiding tenet: solvents will more readily dissolve solutes with similar polarity and hydrogen bonding capabilities.[2] Let us deconstruct 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide to understand its inherent properties.

Table 1: Physicochemical Properties of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide

| Property | Value | Source |

| CAS Number | 1065074-07-8 | [3][4][5] |

| Molecular Formula | C₁₂H₉BrFNO₂ | [3][5] |

| Molecular Weight | 298.11 g/mol | [3][5] |

| Predicted Boiling Point | 390.8 ± 42.0 °C | [4] |

| Predicted Density | 1.539 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 12.94 ± 0.46 | [4] |

The molecule can be logically divided into three key domains, each contributing uniquely to its overall solubility profile:

-

The Benzamide Core: This central amide linkage is polar and possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This functionality is the primary driver for solubility in polar solvents. Studies on unsubstituted benzamide show it is soluble in polar solvents like methanol, ethanol, and acetone, but has limited solubility in water.[6][7]

-

The Halogenated Phenyl Ring: The benzene ring is substituted with a bromine and a fluorine atom. Halogens increase a molecule's size and surface area, which enhances van der Waals forces.[8] This typically increases lipophilicity and reduces aqueous solubility. The highly electronegative fluorine atom can participate in weak hydrogen bonding, but its primary effect, along with bromine, is to increase the molecule's non-polar character.[9] Halogen bonding, a specific noncovalent interaction between the electron-deficient region on the halogen (the σ-hole) and a Lewis base, may also play a role in its interactions with certain solvents.[10]

-

The Furan-2-ylmethyl Substituent: The furan ring is an aromatic heterocycle containing an oxygen atom. While less aromatic than benzene, it introduces polarity and a potential hydrogen bond acceptor site (the oxygen atom). In medicinal chemistry, furan is often used as a bioisostere for a phenyl ring, which can modulate metabolic stability and receptor binding.[11][12] Its presence is expected to enhance solubility in moderately polar solvents.

Predicted Solubility Profile

Synthesizing the contributions of each molecular fragment allows us to predict the solubility of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide in a range of common laboratory solvents. The significant non-polar surface area contributed by the halogenated ring and the furan moiety suggests that overall aqueous solubility will be low. However, the polar amide core will enable dissolution in various organic solvents.

Table 2: Predicted Qualitative Solubility of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The alcohol's ability to hydrogen bond with both the N-H and C=O groups of the amide, coupled with its alkyl chain interacting with the non-polar regions, should lead to strong solvation. Benzamide itself shows excellent solubility in these solvents.[6][7] |

| Water | Very Low / Insoluble | The large, non-polar surface area of the halogenated phenyl and furan rings will dominate, disrupting the strong hydrogen-bonding network of water. The energy cost to create a cavity in water for the solute is likely too high. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High to Medium | DMSO and DMF are excellent hydrogen bond acceptors and highly polar, making them very effective at solvating the amide core. Acetone and ACN are also good solvents for benzamides, though perhaps slightly less effective than DMSO or DMF due to lower polarity.[6][7] |

| Non-Polar | Hexanes, Toluene | Low to Insoluble | The highly polar amide group will prevent significant dissolution in non-polar aliphatic or aromatic hydrocarbon solvents. The solute-solute interactions will be stronger than the solute-solvent interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Medium to High | These solvents are of intermediate polarity and can effectively solvate the non-polar regions of the molecule. While they cannot hydrogen bond, they can interact with the polar amide group via dipole-dipole interactions. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

Theoretical predictions provide a crucial starting point, but for applications requiring quantitative data, such as formulation development or reaction optimization, empirical measurement is essential. The isothermal shake-flask method is a robust and widely accepted standard for determining the equilibrium solubility of a compound.[13][14]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique (e.g., HPLC, UV-Vis Spectroscopy).

Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.ws [chem.ws]

- 3. 1065074-07-8|3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide|BLD Pharm [bldpharm.com]

- 4. 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide | 1065074-07-8 [chemicalbook.com]

- 5. N-(Furan-2-ylmethyl) 3-bromo-4-fluoro-benzamide | 1065074-07-8 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 12. ijabbr.com [ijabbr.com]

- 13. youtube.com [youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Stability and Storage of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide is a complex organic molecule incorporating a halogenated aromatic core, an amide linkage, and a furan moiety. While specific stability data for this particular compound is not extensively documented in publicly available literature, a thorough understanding of its chemical stability and optimal storage conditions can be extrapolated from the known properties of its constituent functional groups. This guide provides a comprehensive analysis of the molecule's potential liabilities, recommended storage and handling procedures, and a robust framework for empirical stability testing. The insights herein are crucial for ensuring the integrity of the compound in research and development settings, particularly for applications in medicinal chemistry and materials science where purity and stability are paramount.

Chemical Structure and Physicochemical Properties

A foundational analysis of the stability of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide begins with its structure. The molecule's behavior is dictated by the interplay of its three primary functional regions: the 3-bromo-4-fluorobenzoyl group, the amide bond, and the N-(furan-2-ylmethyl) substituent.

-

Molecular Formula: C₁₂H₉BrFNO₂

-

Molecular Weight: 302.11 g/mol

-

Structure:

-

A benzene ring substituted with a bromine atom at position 3 and a fluorine atom at position 4.

-

An amide group where the carbonyl carbon is attached to the benzene ring and the nitrogen is attached to a methylene group.

-

A furan ring connected to the amide nitrogen via a methylene bridge.

-

Analysis of Structural Components and Inferred Stability Profile

The overall stability of the molecule is a composite of the stabilities of its functional groups.

-

Halogenated Benzene Ring: The benzene ring itself is highly stable. The carbon-fluorine bond is exceptionally strong, rendering it largely inert to chemical degradation. The carbon-bromine bond, while also stable, is more susceptible to cleavage, particularly under photolytic conditions or in the presence of certain metals. Aromatic halogen compounds are generally stable but can be sensitive to light.[1][2]

-

Amide Linkage: Amides are generally robust functional groups but are susceptible to hydrolysis under acidic or basic conditions, a reaction that is typically accelerated by heat.[3][4][5] This would lead to the cleavage of the amide bond, yielding 3-bromo-4-fluorobenzoic acid and furfurylamine.

-

Furan Moiety: The furan ring is the most significant potential point of instability in the molecule. Although aromatic, furan is less stable than benzene and is susceptible to:

-

Acid-Catalyzed Degradation: Strong acids can cause the furan ring to undergo polymerization or ring-opening.[6][7] Even mild acidic conditions can promote degradation over time.

-

Oxidation: The electron-rich furan ring is prone to oxidation by air (autoxidation), light (photo-oxidation), or chemical oxidizing agents.[8][9][10][11][12] This can lead to a variety of degradation products, including ring-opened dicarbonyl compounds.

-

Potential Degradation Pathways

Based on the analysis of the functional groups, several degradation pathways can be hypothesized. Understanding these pathways is critical for developing appropriate storage conditions and analytical methods for stability monitoring.

Recommended Storage and Handling Procedures

To mitigate the potential degradation pathways, the following storage and handling conditions are recommended.

Table 1: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | Short-term (days to weeks): 2-8 °C (refrigerated). Long-term (months to years): -20 °C or lower (frozen). | To minimize the rate of all potential chemical degradation reactions, including hydrolysis and oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation of the sensitive furan ring by atmospheric oxygen. |

| Light | Protect from light. Store in an amber vial or a light-proof container. | To prevent photodegradation, particularly cleavage of the C-Br bond and photo-oxidation of the furan ring. |

| Moisture | Store in a tightly sealed container in a dry environment (e.g., in a desiccator). | To prevent hydrolysis of the amide bond. |

| pH | Avoid contact with strong acids and bases. | To prevent acid-catalyzed degradation of the furan ring and hydrolysis of the amide bond. |

Handling:

-

Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

When preparing solutions, use high-purity, degassed solvents if possible, especially for long-term storage of solutions.

-

For weighing and transferring, minimize exposure to air and humidity. If the compound is hygroscopic, use a glove box with a dry atmosphere.

Protocol for Experimental Stability Assessment (Forced Degradation Study)

To empirically determine the stability of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide and to develop a stability-indicating analytical method, a forced degradation study should be performed. Such studies are a cornerstone of pharmaceutical development as outlined by the International Council for Harmonisation (ICH) guidelines.[13][14][15][16]

The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[13]

Objective: To identify the degradation pathways and products of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide under various stress conditions.

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection or Mass Spectrometry (LC-MS) is required. The method must be able to separate the parent compound from all major degradation products.

Experimental Workflow:

Step-by-Step Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the stock solution with a small volume of 3% hydrogen peroxide. Keep at room temperature.

-

Thermal Degradation: Expose both the solid compound and the stock solution to high temperature (e.g., 80°C) in a calibrated oven.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[17][18][19][20][21] A control sample should be protected from light with aluminum foil.

-

-

Sampling and Analysis:

-

Withdraw aliquots from each stress condition at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

-

For acid and base hydrolysis samples, neutralize the solution before injection into the HPLC system.

-

Analyze all samples, including a non-stressed control, by the developed stability-indicating HPLC/LC-MS method.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound under each condition.

-

Determine the peak purity of the parent compound to ensure co-eluting peaks are not present.

-

Characterize the major degradation products using LC-MS to elucidate their structures and confirm the degradation pathways.

-

Conclusion

While 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide is a novel compound with limited specific stability data, a systematic evaluation based on fundamental organic chemistry principles provides a strong framework for its proper handling and storage. The primary liabilities are the furan ring's susceptibility to oxidation and acid-catalyzed degradation, and the amide bond's potential for hydrolysis. By implementing the recommended storage conditions—low temperature, inert atmosphere, and protection from light and moisture—the integrity of this valuable research compound can be effectively preserved. For critical applications, conducting a forced degradation study is strongly advised to empirically validate these recommendations and to understand the compound's stability profile in detail.

References

- Allen, A.

- Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.

- ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Roberts, J. D., & Caserio, M. C. (2021, March 5). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.

- Makarov, A. S., Uchuskin, M. G., & Trushkov, I. V.

- Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. (2021, September 22). RSC Advances.

- Oxidative Cleavage of Furans. (2015, September 18). Semantic Scholar.

- Atlas-mts.com. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.

- Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Publishing.

- ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma.

- Clark, J. the hydrolysis of amides. Chemguide.

- Oxidative Cleavage of Furans. Organic Reactions.

- ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1).

- European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency.

- FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy - gmp-compliance.org.

- ICH. Quality Guidelines.

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025, January 14).

- Save My Exams. (2025, January 4). Reactions of Amides - A Level Chemistry Revision Notes. Save My Exams.

- MedCrave online. (2016, December 14).

- SciSpace. (2016, December 14).

- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025, August 3).

- Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. RSC Publishing.

- Wikipedia. Furan.

- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.

- Sigma-Aldrich. 3-Bromo-4-fluorobenzaldehyde 98 77771-02-9.

- Santa Cruz Biotechnology. 3-Bromo-4-fluorobenzamide | CAS 455-85-6.

- PubChem. 3-Bromo-N-(1-ethylpropyl)-4-fluorobenzamide | C12H15BrFNO | CID.

- CymitQuimica. 3-Bromo-4-fluoro-benzamidine, HCl.

- 3-Bromo-4-fluorobenzamide, min 96%, 1 gram.

- Wikipedia.

- PubMed Central - NIH. (2023, November 2).

- MDPI. Alicyclobacillus acidoterrestris Eradication Strategies with Physical Methods and Natural-Origin Substances Intended for Food Industry.

- (2018, April 18). Electrophilic Aromatic Substitutions (1)

- Chemistry LibreTexts. (2023, January 22).

Sources

- 1. Halogenation - Wikipedia [en.wikipedia.org]

- 2. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. organicreactions.org [organicreactions.org]

- 13. resolvemass.ca [resolvemass.ca]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. scispace.com [scispace.com]

- 17. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 18. youtube.com [youtube.com]

- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Potential Biological Activity of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] This guide focuses on the novel compound 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide (CAS No. 1065074-07-8), a molecule that combines the established benzamide core with a furan moiety, a heterocyclic ring also known for its diverse biological activities.[2][3] While direct studies on this specific molecule are not yet prevalent in public literature, its structural components suggest a high potential for significant biological effects. This document serves as a comprehensive technical guide for researchers and drug development professionals, outlining a strategic approach to systematically investigate the biological activity of this promising compound. We will delve into the rationale for its investigation, propose a roadmap for its evaluation—from in silico modeling to in vitro and potential in vivo studies—and provide detailed, field-proven experimental protocols.

Introduction: The Rationale for Investigation

The therapeutic potential of benzamide derivatives is vast, with established applications in oncology, microbiology, and neurology.[4] The versatility of the benzamide scaffold allows for a multitude of substitutions, enabling the fine-tuning of its pharmacological properties.[1] The subject of this guide, 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide, possesses several key structural features that warrant a thorough investigation:

-

The Halogenated Benzamide Core: The presence of bromine and fluorine atoms on the benzene ring can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Halogenation is a common strategy in drug design to enhance potency and modulate pharmacokinetic properties.

-

The Furan Moiety: The furan ring is a five-membered aromatic heterocycle present in numerous natural and synthetic bioactive molecules. Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[3]

-